(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone
Description
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(10-2-6-16-7-3-10)14-5-1-12-11(9-14)4-8-17-12/h4,8,10H,1-3,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXOAUAVDMSJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3=C(C2)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyridine core, which can be synthesized through a cyclization reaction involving a suitable thiophene derivative and a pyridine precursor. The tetrahydropyran moiety is then introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thienopyridine core is replaced by the tetrahydropyran group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone. For instance, a series of compounds synthesized from thienopyridine frameworks exhibited moderate to good antibacterial activity against various bacterial strains. The structural modifications around the thienopyridine core were found to enhance their efficacy against pathogens, suggesting potential for development as new antimicrobial agents .
Antithrombotic Agents
Research has also focused on the synthesis of thienopyridine derivatives as antithrombotic agents. One study synthesized several derivatives of 2-chlorophenyl-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl-thiazole carboxylic acids, which demonstrated significant antithrombotic activity in vivo. These findings indicate that modifications to the thienopyridine structure can yield potent antithrombotic agents suitable for clinical applications .
Neurological Applications
The thienopyridine scaffold has been explored for its potential as a modulator in neurological disorders. Compounds with similar structures have been investigated for their ability to act as positive allosteric modulators of NMDA receptors, which are critical in synaptic plasticity and memory function. This suggests that this compound may have implications in treating cognitive disorders .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of thienopyridine derivatives for their antimicrobial efficacy. The results indicated that certain modifications significantly improved activity against Gram-positive and Gram-negative bacteria. The compounds were characterized using spectral methods such as NMR and IR spectroscopy to confirm their structures .
Case Study 2: Antithrombotic Activity
In another investigation, a new class of thienopyridine-based compounds was synthesized and tested for antithrombotic properties. The findings revealed that specific derivatives exhibited substantial inhibition of platelet aggregation in vitro and showed promising results in animal models .
Mechanism of Action
The mechanism of action of (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thienopyridine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Methanone Group
The methanone bridge allows for diverse substitutions, significantly influencing pharmacological properties. Key analogs include:
Clopidogrel ()
- Structure: (2S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate.
- Activity : Antiplatelet agent targeting the P2Y12 receptor.
- Comparison : The 2-chlorophenyl and ester groups in clopidogrel confer specificity for platelet inhibition, whereas the tetrahydro-2H-pyran group in the target compound may alter pharmacokinetics (e.g., metabolic stability) due to reduced aromaticity and increased polarity .
Prasugrel ()
- Structure: 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone.
- Activity : More potent antiplatelet agent than clopidogrel, with faster onset.
- Comparison: Prasugrel’s fluorophenyl and cyclopropyl groups enhance binding affinity and metabolic activation.
BRD4 Bromodomain Inhibitor ()
- Structure: 6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl(1H-imidazol-1-yl)methanone.
- Activity : Inhibits BRD4 bromodomain, a target in cancer therapy.
- Comparison : The imidazole group facilitates hydrogen bonding with the enzyme, while the tetrahydro-2H-pyran group may offer steric or electronic differences, affecting inhibitor specificity .
Antimicrobial Derivatives ()
Compounds like 2-(4-chlorobenzylidene)-4-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1-thia-4-azaspiro[4.5]decan-3-one (6) exhibit antimicrobial activity. Key findings:
- Activity : MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Candida albicans .
- Comparison : The spiro-thiazolidine core and sulfonylphenyl groups enhance activity through increased heterocyclic fusion. The target compound’s pyran group may reduce antimicrobial potency unless compensatory hydrophobic interactions occur .
Comparative Data Table
Research Findings and Implications
- Antimicrobial Activity : Fusion of heterocyclic rings (e.g., spiro-thiazolidines) correlates with increased activity . The target compound’s pyran group may require additional modifications (e.g., sulfonation) to match this efficacy.
- Enzyme Inhibition: Methanone-linked imidazole () shows the importance of planar substituents for enzyme binding. The pyran’s non-planar structure may limit such interactions unless compensatory groups are introduced .
- Antiplatelet Agents : Clopidogrel and prasugrel highlight the role of aromatic substituents in potency. The target compound’s pyran group could be explored for reduced side effects (e.g., lower bleeding risk) .
Biological Activity
The compound (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanism of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅NOS
- Molecular Weight : 245.34 g/mol
- CAS Number : [Not specified in the sources]
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS) and cardiovascular systems. Research indicates that it may function as a modulator of neurotransmitter systems, influencing the activity of receptors such as NMDA and AMPA.
Pharmacological Effects
- Neuroprotective Properties : Studies have shown that derivatives of thieno[3,2-c]pyridine exhibit neuroprotective effects against excitotoxicity. This is significant for conditions like Alzheimer's disease and other neurodegenerative disorders.
- Antidepressant Activity : Some compounds within this class have demonstrated potential antidepressant effects in animal models, possibly through modulation of serotonin and norepinephrine pathways.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Neuroprotective Effects
A study published in Neuroscience Letters explored the neuroprotective effects of thieno[3,2-c]pyridine derivatives. The results indicated that these compounds significantly reduced neuronal death in vitro when exposed to glutamate-induced toxicity. The mechanism was linked to the inhibition of calcium influx through NMDA receptors, suggesting a protective role against excitotoxic damage.
Study 2: Antidepressant Activity
Research conducted by Zhang et al. (2020) evaluated the antidepressant-like effects of a thieno[3,2-c]pyridine derivative in a mouse model of depression. The compound was administered at varying dosages, demonstrating significant reductions in immobility time during forced swim tests compared to control groups. This effect was associated with increased levels of serotonin and norepinephrine in the prefrontal cortex.
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the established synthetic routes for (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone?
Methodological Answer:
The compound can be synthesized via multi-component reactions or stepwise functionalization. A validated approach involves:
- Multi-component reactions : Combining cyclic 1,3-diketones, arylamines, acetylenedicarboxylates, and aldehydes under controlled conditions to form dihydrothienopyridine and tetrahydropyran moieties. Reaction selectivity (pyridinone vs. pyran derivatives) depends on reactant stoichiometry and cyclic diketone substituents .
- Protecting-group strategies : For example, using 3,4-dihydro-2H-pyran (DHP) to protect hydroxyl intermediates, followed by reductive deprotection with reagents like LAH (lithium aluminum hydride) in anhydrous THF .
- Key steps : Ensure anhydrous conditions (e.g., dry dichloromethane) and catalysts like pyridinium p-toluenesulfonate for efficient cyclization .
Basic Question: How is structural characterization performed for this compound?
Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : H and C NMR to confirm the dihydrothienopyridine and tetrahydropyran connectivity. Key signals include thiophene protons (~δ 6.5–7.5 ppm) and pyran oxygen-linked carbons (~δ 60–70 ppm).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Single-crystal diffraction resolves stereochemical ambiguities, as demonstrated for related tetrahydrothieno[3,2-c]pyridine derivatives .
Advanced Question: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., THF, DMF) for intermediates prone to hydrolysis.
- Temperature control : Maintain low temperatures (–20°C to 0°C) during sensitive steps like LAH reductions to minimize side reactions .
- Catalyst screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.
- Purification : Employ gradient flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product (>97%) .
Advanced Question: What pharmacological screening methods are applicable to evaluate its biological activity?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Screen against kinases or GPCRs using fluorescence polarization or radiometric assays. Related tetrahydrothieno[3,2-c]pyridine derivatives have shown affinity for serotonin receptors .
- Cellular viability : Test cytotoxicity via MTT assays in cancer cell lines (e.g., HepG2, MCF-7).
- Structure-activity relationship (SAR) : Modify substituents on the pyran or thienopyridine rings and compare activity profiles. For example, electron-withdrawing groups on the pyran may enhance metabolic stability .
Advanced Question: How to resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Reproducibility checks : Verify reaction conditions (e.g., moisture levels, inert atmosphere) and reagent purity.
- Dynamic NMR studies : Investigate conformational flexibility (e.g., chair-flipping in tetrahydropyran) causing signal splitting .
- Isotopic labeling : Use H or C-labeled precursors to trace unexpected byproducts.
- Cross-validation : Compare with literature data for analogous compounds, such as 2-chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone, to identify systematic errors .
Advanced Question: What computational methods predict its physicochemical properties?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., ion channels).
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and bioavailability. For instance, the tetrahydropyran moiety may improve water solubility compared to unsubstituted analogs .
- DFT calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential maps, aiding in understanding reactivity .
Basic Question: What are the stability considerations for long-term storage?
Methodological Answer:
- Storage conditions : Keep under inert gas (argon) at –20°C in amber vials to prevent oxidation of the thiophene ring.
- Degradation monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolyzed or dimerized products.
- Lyophilization : For hygroscopic batches, lyophilize from tert-butanol/water mixtures to form stable amorphous solids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
